3,4-Dibromo-5-fluoropyridine
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Overview
Description
3,4-Dibromo-5-fluoropyridine: is a heterocyclic organic compound with the molecular formula C5H2Br2FN It is a derivative of pyridine, where two bromine atoms and one fluorine atom are substituted at the 3rd, 4th, and 5th positions of the pyridine ring, respectively
Scientific Research Applications
3,4-Dibromo-5-fluoropyridine has several applications in scientific research:
Safety and Hazards
3,4-Dibromo-5-fluoropyridine is classified under the GHS07 hazard class . It may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, ensuring adequate ventilation, and wearing personal protective equipment .
Mechanism of Action
Target of Action
3,4-Dibromo-5-fluoropyridine is primarily used in the field of organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in the synthesis of various organic compounds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the this compound is transferred from boron to palladium, forming a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The this compound plays a crucial role in the transmetalation step, where it is transferred from boron to palladium .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 5-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and solvent conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to obtain the compound in high quality .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding fluoropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions with bases like potassium carbonate.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Reduction Products: Fluoropyridine derivatives with reduced bromine content.
Comparison with Similar Compounds
3,4-Difluoropyridine: Similar structure but with two fluorine atoms instead of bromine.
2-Bromo-5-fluoropyridine: Bromine and fluorine atoms at different positions on the pyridine ring.
3,5-Dibromo-2-fluoropyridine: Different substitution pattern with bromine and fluorine atoms.
Uniqueness: 3,4-Dibromo-5-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluoropyridine derivatives. This makes it particularly useful in selective organic synthesis and the development of specialized compounds .
Properties
IUPAC Name |
3,4-dibromo-5-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVNORXSGJINCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717821 |
Source
|
Record name | 3,4-Dibromo-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260843-59-1 |
Source
|
Record name | 3,4-Dibromo-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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